7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxy group attached to the seventh position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,2,3,4-tetrahydroquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds also contain a benzyloxy group and exhibit similar biological activities.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are studied for their potential as multi-targeting agents in neurodegenerative diseases.
Uniqueness
7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C16H17NO |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-3,5-6,8-9,11,17H,4,7,10,12H2 |
InChI Key |
NFXLCQWSJCMLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1 |
Origin of Product |
United States |
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